molecular formula C17H18Cl2N2O5S B417278 N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B417278
M. Wt: 433.3g/mol
InChI Key: BVDNGQUORSNURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes dichlorophenyl and dimethoxy(methylsulfonyl)anilino groups. It is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-[3,4-dimethoxyphenyl]acetamide
  • N-(3,5-dichlorophenyl)-2-[3,4-dimethoxybenzyl]acetamide

Uniqueness

Compared to similar compounds, N-(3,5-dichlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C17H18Cl2N2O5S

Molecular Weight

433.3g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3,4-dimethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H18Cl2N2O5S/c1-25-15-5-4-14(9-16(15)26-2)21(27(3,23)24)10-17(22)20-13-7-11(18)6-12(19)8-13/h4-9H,10H2,1-3H3,(H,20,22)

InChI Key

BVDNGQUORSNURN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C)OC

Origin of Product

United States

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